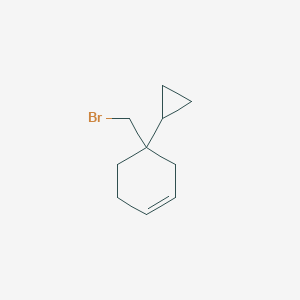![molecular formula C9H10ClN3O2 B13166189 [1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate](/img/structure/B13166189.png)
[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate is a chemical compound that features a pyridine ring, an amino group, and a chloroacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate typically involves the reaction of 2-chloroacetic acid with [1-Amino-2-(pyridin-2-yl)ethylidene]amine. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Reaction Time: 2-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and coordination complexes.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its antimicrobial and anticancer properties. Its ability to form stable complexes with metal ions enhances its therapeutic potential.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of [1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes that inhibit enzyme activity. The amino group can form hydrogen bonds with biological macromolecules, affecting their function. The chloroacetate moiety can undergo hydrolysis, releasing active species that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(Pyridin-2-yl)ethylidene]amino urea
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 2,6-Diaminopyridine derivatives
Uniqueness
Compared to similar compounds, [1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate stands out due to its unique combination of functional groups. The presence of both an amino group and a chloroacetate moiety allows for diverse chemical reactivity and potential applications. Its ability to form stable metal complexes further enhances its utility in various fields.
Propriétés
Formule moléculaire |
C9H10ClN3O2 |
|---|---|
Poids moléculaire |
227.65 g/mol |
Nom IUPAC |
[(Z)-(1-amino-2-pyridin-2-ylethylidene)amino] 2-chloroacetate |
InChI |
InChI=1S/C9H10ClN3O2/c10-6-9(14)15-13-8(11)5-7-3-1-2-4-12-7/h1-4H,5-6H2,(H2,11,13) |
Clé InChI |
FLLZANTVJZEPHY-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=NC(=C1)C/C(=N/OC(=O)CCl)/N |
SMILES canonique |
C1=CC=NC(=C1)CC(=NOC(=O)CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)

![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)









![Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13166193.png)
